D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome
Overview
Description
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is a synthetic peptide compound It is composed of D-gamma-glutamyl, lysine (with a trifluoroacetyl group), and two D-alanine residues, with the terminal alanine esterified
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next protected amino acid is added using a coupling reagent.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the lysine residue.
Substitution: Reactions involving the replacement of functional groups, such as the trifluoroacetyl group on lysine.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions, or enzymatically using proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection and other specific reagents for functional group modifications.
Major Products Formed
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Leads to oxidized forms of the peptide, potentially altering its biological activity.
Substitution: Produces modified peptides with different functional groups, which can be used for further studies or applications.
Scientific Research Applications
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into peptide-based signaling pathways.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoroacetyl group and esterified alanine residues can influence the peptide’s stability, solubility, and binding affinity.
Comparison with Similar Compounds
Similar Compounds
D-gamma-Glu-Gly: A dipeptide formed from D-gamma-glutamyl and glycine residues.
L-Ala-gamma-D-Glu-meso-Dap-D-Ala: A tetrapeptide comprising L-alanyl, gamma-D-glutamyl, meso-diaminopimelyl, and D-alanine units.
iE-DAP (D-gamma-Glu-mDAP): A dipeptide present in the peptidoglycan of certain bacteria, recognized by the intracellular receptor NOD1.
Uniqueness
D-gamma-Glu(ome)-lys(tfa)-D-ala-D-ala-ome is unique due to its specific sequence and modifications, such as the trifluoroacetyl group on lysine and the esterified alanine residues. These modifications can enhance the peptide’s stability and bioactivity, making it a valuable tool for various research applications.
Properties
IUPAC Name |
methyl (2R)-2-amino-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30)/t11-,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTYQIXPOXETSP-SYQHCUMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CC[C@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34F3N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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